2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted at position 2 with an ethyl group and at position 5 with a furan-2-yl(piperidin-1-yl)methyl moiety. This compound’s structural complexity arises from the fusion of a thiazole ring with a 1,2,4-triazole system, combined with a furan and piperidine substituent, which may confer unique electronic and steric properties compared to simpler analogs.
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-12-17-16-20(18-12)15(21)14(23-16)13(11-7-6-10-22-11)19-8-4-3-5-9-19/h6-7,10,13,21H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVNTGRGIZZMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the furan and piperidine groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at reactive sites, particularly on the piperidine and thiazole rings. Key observations include:
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Piperidine ring substitution : Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile under basic conditions (K₂CO₃) yields N-alkylated derivatives. For example, substitution at the piperidine nitrogen produces analogs with enhanced lipophilicity.
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Thiazole ring halogenation : Electrophilic chlorination using POCl₃ at 80°C introduces chlorine at the C-2 position of the thiazole ring, forming 2-chloro derivatives.
Table 1: Substitution Reactions and Outcomes
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, CH₃CN, 60°C | N-Methyl-piperidine derivative | 71% | |
| POCl₃ | 80°C, 6 hrs | 2-Chloro-thiazolo-triazole analog | 65% |
Oxidation Reactions
The furan ring and hydroxyl group are susceptible to oxidation:
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Furan ring oxidation : Treatment with KMnO₄ in acidic media converts the furan moiety into a γ-keto acid intermediate, which can further decarboxylate.
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Hydroxyl group oxidation : Using CrO₃ in glacial acetic acid oxidizes the C-6 hydroxyl group to a ketone, forming a thiazolo-triazolone derivative.
Table 2: Oxidation Pathways
| Oxidizing Agent | Target Site | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | Furan ring | γ-Keto acid intermediate | High |
| CrO₃ (AcOH) | C-6 hydroxyl group | Thiazolo-triazol-6-one | Moderate |
Reduction Reactions
Selective reduction of the triazole ring is achieved under controlled conditions:
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Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the triazole’s C=N bonds, yielding a dihydrothiazolo-triazole derivative with retained furan integrity.
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NaBH₄-mediated reduction : Targets the thiazole ring’s sulfur atom, generating a thiazolidine analog.
Cycloaddition and Ring-Opening Reactions
The triazole moiety participates in [3+2] cycloadditions:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacts with terminal alkynes to form 1,2,3-triazole-fused hybrids, enhancing structural complexity .
Acid/Base-Mediated Transformations
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Deprotonation : The hydroxyl group (pKa ~9.5) forms salts with strong bases (e.g., NaOH), improving aqueous solubility.
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Esterification : Reaction with acetic anhydride acetylates the hydroxyl group, producing a 6-acetoxy derivative.
Comparative Reactivity Insights
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Furan vs. Piperidine Reactivity : The furan ring is more reactive toward electrophiles (e.g., bromine) than the piperidine nitrogen due to aromatic stabilization effects.
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Thiazole vs. Triazole Stability : The thiazole ring resists hydrolysis under acidic conditions, while the triazole ring undergoes partial cleavage in concentrated HCl.
Key Mechanistic Notes:
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Steric effects : The bulky piperidine group at C-5 hinders substitution at adjacent positions, favoring reactions at the furan or thiazole sites.
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Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol or water.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anti-inflammatory effects. A study conducted on similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. These findings suggest that 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol could serve as a potential therapeutic agent for inflammatory diseases .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. A review highlighted the efficacy of 1,2,4-triazole compounds against various fungal pathogens. The structure of 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may enhance its interaction with fungal enzymes involved in cell wall synthesis . The compound's activity was assessed against strains such as Candida albicans and Aspergillus species.
Anticancer Potential
Thiazolo[3,2-b][1,2,4]triazole derivatives have shown promise in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that similar compounds can disrupt cellular signaling pathways essential for cancer cell proliferation . The unique structure of 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may contribute to its anticancer activity through modulation of these pathways.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives. Modifications on the piperidine and furan moieties can significantly influence the pharmacological profile of the compound. Studies have shown that variations in substituents lead to changes in lipophilicity and bioavailability .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models with induced inflammation, administration of 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol resulted in a marked reduction in inflammatory markers compared to control groups. This suggests potential utility in treating conditions like rheumatoid arthritis .
Case Study 2: Antifungal Efficacy
A comparative analysis revealed that this compound exhibited superior antifungal activity against resistant strains when compared to standard antifungal agents. The mechanism was attributed to its ability to inhibit ergosterol biosynthesis .
Case Study 3: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines through caspase activation and mitochondrial pathway modulation. Further research is required to elucidate its full mechanism of action .
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol and related compounds:
Key Findings:
Substituent Effects on Physicochemical Properties: The target compound’s furan-piperidine substituent likely increases steric bulk compared to simpler analogs like 5g (furan-2-ylmethylamino) . Piperidine’s basic nitrogen may enhance solubility in acidic environments, whereas the furan ring’s oxygen could participate in hydrogen bonding. The ethyl group at position 2 may improve metabolic stability compared to non-alkylated analogs (e.g., 5g, 6b) by reducing oxidative degradation .
Biological Activity Correlations: Anticonvulsant Activity: Fluorinated aryl groups (e.g., 3c’s 4-fluorophenyl) are associated with enhanced anticonvulsant activity in the MES model due to increased electron-withdrawing effects and membrane penetration . The target compound’s furan (electron-rich) may reduce such activity but could offer selectivity for other targets. Antimicrobial Potential: Piperidine-containing analogs (e.g., 6b) may exhibit improved antimicrobial activity due to enhanced lipophilicity and membrane interaction, as seen in related triazolothiadiazoles .
Synthetic Challenges :
- Combining multiple substituents (furan, piperidine, ethyl) may lower synthetic yields compared to simpler derivatives. For instance, compound 5g (71% yield) demonstrates higher efficiency than analogs with bulkier groups, suggesting steric hindrance or reactivity issues in the target compound’s synthesis.
Structural Uniqueness: The hybrid furan-piperidine substituent distinguishes the target compound from fluorophenyl- or nitrobenzylidene-substituted analogs .
Biological Activity
The compound 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.5 g/mol. The structure features a thiazole core fused with a triazole ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds similar to 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various pathogens including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Thiazole-based compounds have demonstrated cytotoxic effects against several cancer cell lines. For example, one study reported that thiazole derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can significantly enhance anticancer activity.
Neuroprotective Effects
Another promising area of research is the neuroprotective effects associated with this compound. Thiazolo derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of piperidine moieties has been linked to improved binding affinity for adenosine receptors, which play a crucial role in neuroprotection .
The biological activity of 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis and cell proliferation.
- Receptor Modulation : The compound may act as an antagonist or inverse agonist at specific receptors (e.g., A2A adenosine receptors), which are implicated in various pathophysiological conditions .
- Induction of Apoptosis : Studies suggest that thiazole derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .
Case Studies
Q & A
Q. Q: What are the common synthetic routes for 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how are yields optimized?
A: The compound is synthesized via multi-step reactions, typically involving:
Core Formation : Cyclization of thiazole and triazole precursors using α-haloketones or thioureas under reflux conditions (ethanol, 60–80°C) .
Functionalization : Mannich or alkylation reactions to introduce the furan-2-yl and piperidin-1-yl groups, often requiring catalysts like triethylamine and polar aprotic solvents (DMF, acetonitrile) .
Purification : Recrystallization in methanol/ethanol mixtures or column chromatography (silica gel, chloroform:methanol gradients) .
Optimization Strategies :
- Temperature Control : Lower yields (<40%) occur at <50°C due to incomplete cyclization; optimal yields (60–75%) require 70–80°C .
- Solvent Selection : Ethanol improves solubility of intermediates, while DMF accelerates nucleophilic substitutions .
Structural Characterization
Q. Q: Which analytical techniques are critical for confirming the molecular structure of this compound?
A: Key methods include:
NMR Spectroscopy :
- 1H/13C NMR : Assigns protons/carbons in the thiazolo-triazole core (e.g., thiazole C-2 at δ 160–165 ppm) and piperidine/furan substituents .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from fused rings and confirms stereochemistry .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 413.47 for C20H20FN5O2S analogs) .
IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
Biological Activity Screening
Q. Q: What preliminary assays are used to evaluate its biological potential?
A: Initial screens focus on:
Antimicrobial Activity :
- MIC Assays : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (IC50: 8–32 µg/mL for analogs) .
Anticancer Profiling :
Enzyme Inhibition :
- Kinase Assays : Fluorescence-based screening for ATP-binding pocket interference .
Advanced Synthesis Challenges
Q. Q: How are stereochemical ambiguities resolved during synthesis?
A:
Chiral Chromatography : Separates enantiomers using cellulose-based columns (hexane:isopropanol gradients) .
X-ray Crystallography : Determines absolute configuration (e.g., R/S assignment in piperidine derivatives) .
Dynamic NMR : Monitors conformational changes in piperidine rings at variable temperatures .
Mechanistic Studies
Q. Q: What methodologies elucidate its mechanism of action in biological systems?
A: Advanced approaches include:
Molecular Docking : Predicts binding to targets like EGFR or 5-HT receptors using AutoDock Vina (binding energy: −8.5 to −10.2 kcal/mol) .
Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with immobilized enzymes (KD: 10–100 nM) .
Metabolic Profiling : LC-MS/MS tracks cellular uptake and metabolite formation in HepG2 cells .
Data Contradiction Analysis
Q. Q: How to reconcile conflicting cytotoxicity data across studies?
A: Mitigate discrepancies via:
Standardized Protocols :
Orthogonal Assays :
Solvent Controls :
- DMSO concentrations >0.1% artificially suppress activity; use ≤0.05% .
Computational Modeling
Q. Q: How are QSAR models applied to optimize this compound’s bioactivity?
A:
Descriptor Selection :
- LogP, polar surface area, and H-bond donors predict membrane permeability .
Training Sets :
Validation :
Stability and Degradation
Q. Q: What conditions destabilize this compound, and how is stability monitored?
A:
Stress Testing :
- Photodegradation under UV light (λ = 254 nm) in methanol; track via HPLC .
Thermal Stability :
- Decomposition >120°C (TGA-DSC analysis) .
pH Sensitivity :
- Hydrolysis in acidic conditions (pH <3) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
